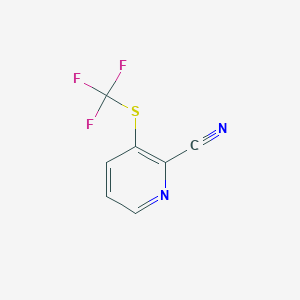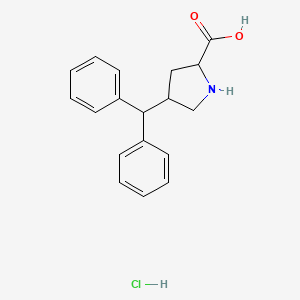
3-((Trifluoromethyl)thio)picolinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((Trifluoromethyl)thio)picolinonitrile is a chemical compound with the molecular formula C7H3F3N2S It is known for its unique structure, which includes a trifluoromethylthio group attached to a picolinonitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Trifluoromethyl)thio)picolinonitrile typically involves the introduction of a trifluoromethylthio group to a picolinonitrile precursor. One common method includes the reaction of 2-chloronicotinonitrile with trifluoromethanesulfenyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere at low temperatures to prevent side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-((Trifluoromethyl)thio)picolinonitrile can undergo various chemical reactions, including:
Oxidation: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethylthio group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted picolinonitriles depending on the nucleophile used.
Scientific Research Applications
3-((Trifluoromethyl)thio)picolinonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 3-((Trifluoromethyl)thio)picolinonitrile largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its molecular targets.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)picolinonitrile: Similar in structure but lacks the sulfur atom.
2-Cyano-3-(trifluoromethyl)pyridine: Another related compound with a different substitution pattern on the pyridine ring.
Uniqueness
3-((Trifluoromethyl)thio)picolinonitrile is unique due to the presence of both a trifluoromethylthio group and a nitrile group on the same molecule. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C7H3F3N2S |
|---|---|
Molecular Weight |
204.17 g/mol |
IUPAC Name |
3-(trifluoromethylsulfanyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C7H3F3N2S/c8-7(9,10)13-6-2-1-3-12-5(6)4-11/h1-3H |
InChI Key |
NWYUCORTYBEEKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C#N)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Hydroxymethyl)-5-triethylsilyloxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B15094556.png)

![Methyl 5-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B15094574.png)

![N-{bicyclo[2.2.1]hept-5-en-2-ylmethyl}-1-methylpyrrolidin-3-amine](/img/structure/B15094585.png)
![tert-Butyl 2-(2-aminoethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B15094593.png)
![9-[3-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]cyclopentyl]purin-6-amine](/img/structure/B15094602.png)
![3-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-YL)oxy]propane-1-sulfonyl chl+](/img/structure/B15094608.png)
![N-[(4-fluorophenyl)methyl]-1-methylpyrrolidin-3-amine](/img/structure/B15094612.png)
![[5-(6-amino-2-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B15094620.png)
![3-(4-Hydroxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B15094621.png)
![(3-Methylbutyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine dihydrochloride](/img/structure/B15094628.png)


